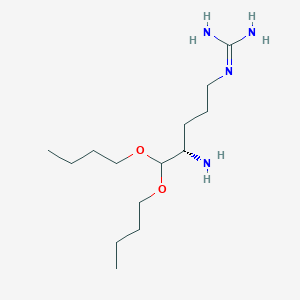![molecular formula C7H8Cl2N2S B035183 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine CAS No. 108141-35-1](/img/structure/B35183.png)
2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine” is a chemical compound with the molecular formula C7H8Cl2N2S . It has a molecular weight of 223.13 . The compound is typically a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The linear formula of “2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine” is C7H8Cl2N2S . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 2 and 4 positions of the ring are substituted with chlorine atoms, and the 5 position is substituted with an ethylthio methyl group .Physical And Chemical Properties Analysis
“2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 223.13 and a linear formula of C7H8Cl2N2S .Applications De Recherche Scientifique
Synthesis of Anti-inflammatory Agents
Pyrimidine derivatives, including 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine , have been extensively studied for their anti-inflammatory properties. They are known to inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This compound serves as a precursor in the synthesis of more complex molecules that target these pathways, potentially leading to new anti-inflammatory drugs.
Development of Antimicrobial Compounds
The structural motif of pyrimidines is common in many synthetic drugs with antibacterial and antimicrobial activities2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine can be used to introduce various aryl, alkyl, or heteroaryl groups into the pyrimidine ring, enhancing its interaction with microbial targets and increasing its antimicrobial efficacy .
Creation of Serotonin Receptor Ligands
Modifications at the 4-position of the pyrimidine ring, such as those possible with 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine , are expected to enhance the binding affinity with serotonin (5-HT) receptor sites. This is crucial for the development of drugs that can modulate serotonin levels, which are implicated in numerous neurological disorders .
Nucleophilic Aromatic Substitution Reactions
Due to the electron-deficient nature of the pyrimidine ring, 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is an excellent candidate for nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups, paving the way for the synthesis of a wide variety of pyrimidine derivatives with potential pharmacological activities .
High-Throughput Screening for NF-κB and AP-1 Inhibitors
This compound has been used in high-throughput screening to identify new inhibitors of NF-κB and AP-1, transcription factors that play a significant role in inflammation and cancer. Derivatives of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine have shown promise in inhibiting these pathways, indicating potential applications in cancer therapy .
Reference Standards for Pharmaceutical Testing
2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: is also valuable as a reference standard in pharmaceutical testing. Its well-defined structure and properties make it an ideal compound for ensuring the accuracy and consistency of analytical methods in drug development .
Synthesis of Decorated Six-Membered Rings
The compound is instrumental in the synthesis of decorated six-membered rings, which are core structures in many pharmacologically active molecules. Through various chemical reactions, it can be transformed into complex structures that exhibit a range of biological activities .
Research Tool in Chemical Synthesis
Lastly, 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine serves as a versatile research tool in chemical synthesis. Its reactivity allows chemists to explore new synthetic pathways and create novel compounds that could have significant implications in medicinal chemistry .
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dichloro-5-(ethylsulfanylmethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2S/c1-2-12-4-5-3-10-7(9)11-6(5)8/h3H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMRWJLPIBPOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CN=C(N=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544029 |
Source


|
| Record name | 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine | |
CAS RN |
108141-35-1 |
Source


|
| Record name | 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)


